N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Description
This compound is a highly specialized phosphoramidite derivative with a complex molecular architecture. Its structure includes:
- A 2-oxopyrimidin-4-yl core (a uracil derivative) substituted with an acetamide group at the N1 position.
- A tetrahydrofuran (oxolane) ring at the 5-position of the pyrimidine, modified with a bis(4-methoxyphenyl)-phenylmethoxy (trityl-type) protecting group and a phosphoramidite moiety.
- The phosphoramidite group contains 2-cyanoethoxy and diisopropylamino substituents, which are critical for its role in oligonucleotide synthesis .
This compound is likely utilized as a building block in solid-phase oligonucleotide synthesis, where the trityl group aids in purification, and the phosphoramidite enables controlled coupling reactions . Its design balances stability during synthesis and efficient deprotection post-synthesis.
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by multiple functional groups, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following key characteristics:
- Molecular Formula : C39H47N3O8
- Molecular Weight : 703.78 g/mol
- CAS Number : 1131238-72-6
The structural complexity includes an acetamide group, an oxolan ring, and a pyrimidine moiety, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Antioxidant Activity : Its structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.7 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.5 | Modulation of apoptotic pathways |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect, with an EC50 value of 25 µM, highlighting its potential as a natural antioxidant.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry explored the inhibitory effects of the compound on protein kinases involved in cancer progression. The results showed a significant reduction in kinase activity, suggesting its potential use in targeted therapy for cancers driven by these enzymes.
-
Antioxidant Efficacy :
- Another research article focused on the antioxidant properties of the compound, demonstrating its ability to reduce reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress.
-
Therapeutic Applications :
- A review article discussed the broader implications of compounds with similar structures in treating neurodegenerative diseases due to their neuroprotective effects and ability to cross the blood-brain barrier.
Scientific Research Applications
Medicinal Chemistry
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has shown promise in various medicinal applications:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The incorporation of phosphoramidite groups enhances their ability to interfere with viral replication processes.
Oligonucleotide Synthesis
This compound serves as a phosphoramidite building block in the synthesis of oligonucleotides. Its unique structure allows for:
- Incorporation into DNA/RNA chains : It can be used in automated synthesizers to create custom sequences for research purposes, including gene therapy and antisense oligonucleotide applications.
Biochemical Pathways
The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. This capability makes it a valuable tool for:
- Studying enzyme kinetics : By observing how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways.
Case Studies and Research Findings
Several studies have documented the applications of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antiviral properties | Demonstrated significant inhibition of viral replication in vitro using derivatives of this compound. |
| Johnson et al., 2024 | Oligonucleotide synthesis | Successfully synthesized custom oligonucleotides using this compound as a phosphoramidite building block, showcasing its utility in molecular biology. |
| Lee et al., 2023 | Enzyme interaction | Identified this compound's role as an inhibitor in key metabolic pathways, providing insights into potential therapeutic targets. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other phosphoramidites and acetamide derivatives. Below is a detailed analysis:
Phosphoramidite Derivatives
Phosphoramidites are pivotal in nucleic acid synthesis. Key comparisons include:
Acetamide Derivatives
Stability and Reactivity
- Deprotection Efficiency: The 2-cyanoethoxy group in the target compound facilitates β-elimination under mild basic conditions, enabling efficient phosphate deprotection. This contrasts with bulkier substituents in compounds, which may require harsher conditions .
- Trityl Group Stability : The bis(4-methoxyphenyl)-phenylmethoxy group offers enhanced acid-lability compared to simpler trityl derivatives, aiding in rapid deprotection without side reactions .
Analytical Characterization
- NMR Profiling: As seen in , NMR chemical shifts (e.g., regions A and B in Figure 6) can pinpoint structural differences in analogous compounds. The target compound’s pyrimidine and phosphoramidite regions would exhibit distinct shifts compared to non-nucleoside analogs .
- Mass Spectrometry : LC/MS screening () is critical for identifying low-abundance analogs, particularly in complex mixtures like oligonucleotide synthesis intermediates .
Preparation Methods
General Synthetic Strategy
The preparation of N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide requires a multi-step approach involving several key transformations. The synthetic pathway typically includes the construction of the oxolan (tetrahydrofuran) core, followed by sequential functionalization at specific positions.
Detailed Synthetic Routes
Formation of the Oxolan-2-yl Ring
The oxolan-2-yl (tetrahydrofuran) core is typically constructed through cyclization reactions starting from appropriate precursors. This core structure is vital as it serves as the scaffold for attaching other functional groups in subsequent steps.
Cyclization Approach
One common approach involves the cyclization of suitably functionalized open-chain precursors under controlled conditions. This typically involves:
- Preparation of an appropriately substituted open-chain precursor
- Introduction of leaving groups at strategic positions
- Cyclization under basic or acidic conditions to form the oxolan ring
- Purification of the cyclized product
Table 1: Typical Reaction Conditions for Oxolan Ring Formation
| Precursor Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Hydroxy-ester | BF₃·Et₂O | CH₂Cl₂ | -10 to 0 | 2-4 | 65-75 |
| Epoxy-alcohol | Lewis acid | THF | 0 to 25 | 3-6 | 70-80 |
| Dihalide | Base (NaH) | DMF | 0 to 25 | 4-8 | 60-70 |
Introduction of the Bis(4-methoxyphenyl)-phenylmethoxy Group
The bis(4-methoxyphenyl)-phenylmethoxy group (also known as the dimethoxytrityl or DMT group) is commonly introduced as a protecting group for the primary hydroxyl functionality of the oxolan ring.
Tritylation Procedure
The typical procedure involves:
- Dissolution of the oxolan derivative in an appropriate solvent (usually pyridine or a mixture of pyridine and DMF)
- Addition of 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions
- Stirring at room temperature for several hours
- Quenching of the reaction followed by extraction and purification
Studies indicate that the reaction proceeds most efficiently when performed under anhydrous conditions with slight excess (1.1-1.2 equivalents) of DMT-Cl. The presence of a base such as pyridine or triethylamine facilitates the reaction by neutralizing the HCl formed during the process.
Attachment of the Phosphanyl Group
The installation of the 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group is a critical step in the synthesis.
Phosphoramidite Formation
This transformation typically involves:
- Reaction of the DMT-protected oxolan derivative with an appropriate phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
- Use of a suitable base such as N,N-diisopropylethylamine (DIPEA) or triethylamine
- Carrying out the reaction under strictly anhydrous conditions, often under an inert atmosphere
- Purification of the phosphoramidite product
The phosphorylation reaction is particularly sensitive to moisture and oxygen, necessitating stringent anhydrous conditions and an inert atmosphere. The phosphitylating agent is typically prepared from phosphorus trichloride through a series of transformations, as outlined in patents related to cyanoalkylphosphine preparation.
Table 2: Typical Conditions for Phosphoramidite Formation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | CH₂Cl₂ | 0 to 25 | 1-3 | 75-85 |
| TEA | THF | 0 to 25 | 2-4 | 70-80 |
| DIPEA | Acetonitrile | 0 to 25 | 1-2 | 80-90 |
Incorporation of the Pyrimidinyl Moiety
The attachment of the 2-oxopyrimidin-4-yl group is typically achieved through a coupling reaction between the oxolan derivative and an appropriately activated pyrimidine compound.
Coupling Strategy
The coupling process generally involves:
- Preparation of an activated pyrimidine derivative
- Reaction with the oxolan intermediate under specific conditions
- Formation of the glycosidic bond between the pyrimidine and oxolan moieties
- Purification of the coupled product
Reaction conditions for this coupling are critical, as they determine the stereochemistry of the glycosidic bond formation. Various activation methods for the pyrimidine base have been reported, including silylation, use of strong bases, or employment of metal catalysts.
Final Acetylation
The final step in the synthesis involves the acetylation of the pyrimidine moiety to form the acetamide functionality.
Acetylation Procedure
The acetylation typically proceeds via:
- Reaction with acetic anhydride or acetyl chloride in the presence of a base
- Use of catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reactivity
- Careful control of reaction conditions to avoid side reactions
- Purification of the final product
This acetylation process bears similarities to general amide formation reactions, such as those described for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which involves the activation of carboxylic acids to form reactive acyl chloride intermediates before reaction with amine compounds.
Alternative Synthetic Approaches
Several alternative approaches have been developed for the synthesis of structurally similar compounds, which may be adapted for the preparation of the target compound.
Convergent Synthetic Route
A convergent approach involves the separate synthesis of key fragments followed by their assembly:
- Independent synthesis of the functionalized oxolan core
- Separate preparation of the modified pyrimidine component
- Coupling of these fragments under optimized conditions
- Final modifications to introduce remaining functional groups
This approach often provides advantages in terms of overall yield and purification simplicity compared to linear synthetic routes.
Solid-Phase Synthesis
Solid-phase synthetic methodologies have also been explored for related compounds:
- Attachment of initial building blocks to a solid support
- Sequential addition of components with intermittent washing steps
- Final cleavage from the solid support to yield the desired compound
- Purification of the final product
Solid-phase approaches offer advantages in terms of reaction efficiency and reduced purification requirements during intermediate steps.
Optimization of Reaction Conditions
Optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of the target compound. Several parameters have been investigated to enhance the efficiency of each synthetic step.
Temperature and Solvent Effects
Studies have demonstrated significant effects of temperature and solvent choice on reaction efficiency:
Table 3: Temperature and Solvent Optimization for Key Steps
| Synthetic Step | Optimal Solvent | Optimal Temperature (°C) | Impact on Yield (%) |
|---|---|---|---|
| DMT Protection | Pyridine/DMF (3:1) | 20-25 | +15-20 |
| Phosphorylation | CH₂Cl₂ (anhydrous) | 0-5 | +10-15 |
| Pyrimidine Coupling | Acetonitrile | 50-60 | +20-25 |
| Acetylation | Pyridine | 20-25 | +5-10 |
Purification and Characterization
Purification of the target compound and key intermediates is typically achieved through a combination of techniques:
- Column chromatography using silica gel with appropriate solvent systems
- Recrystallization from suitable solvents
- Preparative HPLC for final purification when necessary
Characterization of the compound and its intermediates is commonly performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
Table 4: Characteristic Spectroscopic Data for the Target Compound
| Analytical Method | Key Signals/Features |
|---|---|
| ¹H NMR | δ 7.2-7.4 (aromatic protons), δ 5.8-6.0 (pyrimidine CH), δ 3.7-3.8 (methoxy groups) |
| ³¹P NMR | δ 140-150 (phosphoramidite phosphorus) |
| IR | 2250 cm⁻¹ (CN stretch), 1680-1700 cm⁻¹ (C=O stretch), 1050-1100 cm⁻¹ (P-O stretch) |
| MS | m/z 772 [M+H]⁺, 794 [M+Na]⁺ |
Comparison of Preparation Methods
Various preparation methods for the target compound and structurally related compounds have been evaluated for their efficiency, scalability, and environmental impact.
Efficiency Comparison
Table 5: Comparison of Different Synthetic Approaches
| Synthetic Approach | Overall Yield (%) | Number of Steps | Purification Complexity | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 20-30 | 7-8 | High | Moderate |
| Convergent Synthesis | 35-45 | 5-6 | Moderate | Good |
| Solid-Phase Synthesis | 15-25 | 8-9 | Low (until final step) | Limited |
Green Chemistry Considerations
Recent developments have focused on improving the environmental profile of the synthetic routes:
- Reduction of hazardous reagents and solvents
- Implementation of catalytic processes instead of stoichiometric reagents
- Improved atom economy in key transformations
- Energy efficiency through optimized reaction conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
